molecular formula C7H9ClN2O B166586 5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde CAS No. 128564-56-7

5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B166586
CAS No.: 128564-56-7
M. Wt: 172.61 g/mol
InChI Key: LUCGECGIPOLQDJ-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then subjected to formylation using formic acid and a catalyst to produce the desired aldehyde .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its aldehyde functional group allows for versatile chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

5-chloro-3-ethyl-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-6-5(4-11)7(8)10(2)9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCGECGIPOLQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373928
Record name 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128564-56-7
Record name 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128564-56-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

POCl3 (236.88 g, 1.543 mol, 144 mL) was added dropwise at 0° C. to DMF (59 g, 0.808 mol). The reaction mixture was then diluted with dichloromethane (200 mL), and: 3-ethyl-1-methyl-1H-pyrazol-5-ol (84.5 g, from Step 1) was added while stirring at 0° C. The mixture was refluxed for 3 h and then stirred overnight at room temperature. After this, ice-cold water (500 mL) was added rapidly at 0° C. to the reaction mixture in order to decompose the formylation agent. The organic layer was separated, and the aqueous phase extracted with chloroform several times. The organic layers were then washed with K2CO3 solution to obtain a weak alkaline media, dried over Na2SO4 and evaporated to give 51.2 g of an oily substance. The residual reaction mass was neutralized with K2CO3 to obtain a weak acidic media and extracted with chloroform. The combined extracts were concentrated and the residue purified by chromatography (dichloromethane) on a silica gel to give 71.3 g (62%) of the title product.
Name
Quantity
144 mL
Type
reactant
Reaction Step One
Name
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
62%

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